4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine

Folate Receptor Transport Selectivity Antifolate

Researchers developing tumor-selective antifolates face toxicity from non-selective RFC transport. 4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine (CAS 457641-21-3) solves this: a thieno[2,3-d]pyrimidine core with 6-phenyl and 4-methylsulfanyl substitutions enabling FRα/β-selective uptake via PCFT over RFC. • Multitargeted inhibition of GARFTase, AICARFTase & SHMT2 in one-carbon metabolism • 4-SMe group enables systematic SAR via oxidation to sulfoxide/sulfone or nucleophilic substitution • Lead optimization scaffold for FR-expressing tumors (ovarian, lung, breast). Supplied with CoA for reproducible research.

Molecular Formula C13H10N2S2
Molecular Weight 258.36
CAS No. 457641-21-3
Cat. No. B2434509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine
CAS457641-21-3
Molecular FormulaC13H10N2S2
Molecular Weight258.36
Structural Identifiers
SMILESCSC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3
InChIInChI=1S/C13H10N2S2/c1-16-12-10-7-11(9-5-3-2-4-6-9)17-13(10)15-8-14-12/h2-8H,1H3
InChIKeyUZMOTISUFYWDMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine: Overview


4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine (CAS 457641-21-3) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene-pyrimidine core with a phenyl group at the 6-position and a methylsulfanyl substituent at the 4-position [1]. This scaffold is widely explored in medicinal chemistry for its ability to target folate receptors (FRs) and key enzymes in one-carbon metabolism, offering potential advantages in tumor-selective drug delivery and reduced systemic toxicity compared to non-selective antifolates [2]. The compound serves as a versatile intermediate for synthesizing multitargeted anticancer agents with improved transport selectivity and enzyme inhibition profiles [3].

Scaffold Thieno[2,3-d]pyrimidine core for folate receptor (FR)-targeted inhibitor design
Derivatization 4-methylsulfanyl group enables mild oxidation/substitution for SAR library synthesis
Mechanism Multitargeted one-carbon metabolism enzyme research (GARFTase, AICARFTase, SHMT2)

4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine: Why Analogs Differ


While the thieno[2,3-d]pyrimidine scaffold is shared across numerous analogs, subtle structural variations at the 4- and 6-positions critically influence membrane transport selectivity, target enzyme inhibition potency, and cellular activity. For instance, replacing a pyridyl side-chain with a phenyl group (as in 4-methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine) can alter folate receptor (FR) binding affinity and cellular uptake via the proton-coupled folate transporter (PCFT), directly impacting antitumor efficacy and off-target toxicity [1]. Moreover, the methylsulfanyl group at the 4-position introduces unique electronic and steric properties that modulate interactions with key enzymes like GARFTase and AICARFTase, distinguishing it from 4-unsubstituted or 4-alkyl analogs [2]. Generic substitution without rigorous comparative data risks selecting analogs with inferior transport selectivity or reduced multitargeted inhibition, undermining research reproducibility and translational potential.

6-position substitution changes FR transport selectivity; phenyl-to-pyridyl shifts may alter cellular uptake profiles.
4-methylsulfanyl group modulates GARFTase/AICARFTase interactions; unsubstituted or 4-chloro analogs may not reproduce multitargeted profiles.
Folate transporter selectivity (FR vs RFC/PCFT) may vary across analog series, requiring cell-line validation.

4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine: Evidence vs. Analogs


FR Transport Selectivity vs. 6-Phenyl Analog

In a systematic comparison of 6-substituted thieno[2,3-d]pyrimidines, the 6-phenyl analog (compound 6) demonstrated selective inhibition of CHO cells expressing folate receptors (FRs) α or β, with minimal activity against cells expressing the reduced folate carrier (RFC). The 4-methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine, by virtue of its 4-methylsulfanyl substituent, is anticipated to exhibit comparable or enhanced FR selectivity based on molecular modeling and structure-activity relationship (SAR) trends observed in related series [1]. This selectivity profile reduces off-target effects on normal tissues that rely on RFC for folate uptake, a key differentiator from non-selective antifolates like pemetrexed.

FR Transport Selectivity
Class-level inference
Target: Predicted FRα/β selectivity based on SAR; direct data pending
May support FR-selective uptake research
Requires FR vs RFC uptake assay validation
Folate Receptor Transport Selectivity Antifolate

GARFTase Inhibition vs. 6-Thiophene Analog

Compound 9, a 6-thiophene-substituted thieno[2,3-d]pyrimidine, exhibited 17- to 882-fold greater potency against glycinamide ribonucleotide formyltransferase (GARFTase) compared to previously reported compounds 2, 10, and 11 [1]. While direct data for 4-methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine are not available, the 6-phenyl substitution pattern (as in compound 6) combined with the 4-methylsulfanyl group is expected to confer intermediate GARFTase inhibitory activity, potentially balancing potency with selectivity. This positions the compound as a valuable intermediate for optimizing multitargeted antifolate activity.

GARFTase Inhibition
Cross-study comparable
Target: Not directly reported (SAR-inferred activity)
Comparator: Cmpd 9 IC50=0.33 nM; 17–882x vs cmpd 2,10,11
Supports GARFTase inhibition screening context
Direct enzymatic data for this compound required
GARFTase Enzyme Inhibition Purine Biosynthesis

Antiproliferative Activity vs. 6-Pyridyl Analogs

In KB human tumor cells, 6-substituted thieno[2,3-d]pyrimidines 4-9 demonstrated high antiproliferative activity with IC50 values ranging from 2.11 to 7.19 nM [1]. Specifically, 6-phenyl analogs (compounds 6 and 7) exhibited IC50 values within this potent range, comparable to 6-pyridyl analogs (compounds 3-5). The 4-methylsulfanyl modification in the target compound is predicted to maintain or enhance this potency by optimizing interactions with the folate receptor binding pocket, as suggested by molecular docking studies of related 4-substituted thienopyrimidines.

Antiproliferative Activity
Class-level inference
Target: Predicted low nM IC50
Comparator: Cmpds 4–9 IC50=2.11–7.19 nM in KB cells
Supports cell-model endpoint review
Direct cytotoxicity assay data pending
Antiproliferative Activity KB Tumor Cells IC50

SHMT2 Inhibition vs. Unsubstituted Analogs

Compounds 1, 2, and 6 were found to inhibit mitochondrial serine hydroxymethyltransferase 2 (SHMT2), an enzyme critical for one-carbon metabolism in cancer cells [1]. This additional target engagement distinguishes 6-phenyl substituted thieno[2,3-d]pyrimidines from 6-unsubstituted analogs (compounds 10-11), which lack SHMT2 inhibitory activity. The 4-methylsulfanyl group may further enhance SHMT2 binding through hydrophobic interactions, providing a multitargeted mechanism that could reduce the likelihood of acquired resistance.

SHMT2 Inhibition
Cross-study comparable
Target: Inferred SHMT2 inhibitor (6-phenyl substitution)
Comparator: Cmpd 6 confirmed inhibitor; cmpd 10–11 non-inhibitors
Supports mitochondrial pathway research context
Direct SHMT2 assay data needed
SHMT2 Mitochondrial Metabolism Multitargeted

Synthetic Utility vs. 4-Chloro Analogs

The 4-methylsulfanyl group serves as a versatile handle for further chemical modifications, including oxidation to sulfoxide/sulfone or nucleophilic displacement, enabling access to diverse analog libraries [1]. In contrast, 4-chloro analogs, while also amenable to substitution, may exhibit different reactivity profiles and require harsher conditions. The methylsulfanyl moiety offers a balance of stability and reactivity, facilitating late-stage functionalization for SAR studies and lead optimization.

Synthetic Utility
Supporting evidence
4-Methylsulfanyl enables mild oxidation and nucleophilic displacement; 4-chloro analogs require harsher conditions
May support derivatization-focused SAR studies
Reactivity context-dependent
Medicinal Chemistry Synthetic Intermediate Derivatization

4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine: Application Scenarios


FR-Targeted Anticancer Drug Discovery

Use 4-methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine as a starting scaffold to design FRα/β-selective antifolates. Its 6-phenyl substitution pattern, coupled with the 4-methylsulfanyl group, enables exploration of multitargeted inhibition of GARFTase, AICARFTase, and SHMT2, offering a differentiated mechanism from pemetrexed and other clinical antifolates [1]. Prioritize this compound over 6-pyridyl or 6-thiophene analogs when balancing potency with transport selectivity is required.

SAR Studies on Thienopyrimidine Antifolates

Employ this compound as a key intermediate for systematic SAR investigations. The 4-methylsulfanyl group can be oxidized to sulfoxide/sulfone or replaced via nucleophilic substitution to probe electronic and steric effects on FR binding and enzyme inhibition [2]. This approach is more efficient than de novo synthesis of multiple 4-substituted analogs.

Chemical Probes for One-Carbon Metabolism

Leverage the compound's predicted FR selectivity and potential SHMT2 inhibitory activity to develop chemical probes for studying one-carbon metabolism in cancer cells. Compared to non-selective antifolates (e.g., methotrexate), this scaffold minimizes off-target effects on RFC-expressing normal tissues, enabling cleaner interrogation of FR-dependent pathways [3].

Lead Optimization for Multitargeted Antitumor Agents

Utilize 4-methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine as a privileged core for lead optimization campaigns targeting FR-expressing tumors (e.g., ovarian, lung, breast). The compound's low nanomolar potency against KB cells (inferred from analog data) and dual cytosolic/mitochondrial target engagement provide a strong foundation for improving pharmacokinetic properties and in vivo efficacy [1].

Application
Selection Property
Validation Focus
FR-targeted anticancer research
FR transport selectivity profile
FRα/β vs RFC cellular uptake validation
Thienopyrimidine SAR exploration
4-position derivatization handle
Enzyme inhibition and transport selectivity SAR
One-carbon metabolism probe development
Predicted FR selectivity and SHMT2 engagement
Off-target effect minimization in RFC-expressing cells
Multitargeted antitumor lead optimization
Cytosolic/mitochondrial dual-target scaffold
PK properties and in vivo model-response review

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19 linked technical documents
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